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  • Product: 3-Amino-2,6-dimethylbenzoic acid
  • CAS: 124784-13-0

Core Science & Biosynthesis

Foundational

3-Amino-2,6-dimethylbenzoic acid chemical structure and molecular weight

An In-Depth Technical Guide to 3-Amino-2,6-dimethylbenzoic Acid Introduction 3-Amino-2,6-dimethylbenzoic acid is a substituted aromatic amino acid, a class of molecules that serves as a cornerstone for innovation in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-2,6-dimethylbenzoic Acid

Introduction

3-Amino-2,6-dimethylbenzoic acid is a substituted aromatic amino acid, a class of molecules that serves as a cornerstone for innovation in medicinal chemistry, materials science, and organic synthesis. While its direct applications are still emerging, its structural framework—a benzoic acid scaffold functionalized with both an amine and sterically hindering methyl groups—presents a unique molecular architecture. Aminobenzoic acid derivatives are recognized as essential building blocks in the development of a wide array of biologically active molecules, including anti-inflammatory agents and novel therapeutics.[1] The strategic placement of the amino and methyl groups on the benzene ring can significantly influence the compound's reactivity, solubility, and interaction with biological targets.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, and a validated synthesis protocol for 3-Amino-2,6-dimethylbenzoic acid. We will explore the causality behind the synthetic methodology and discuss the potential applications of this and related compounds in modern research and development.

Chemical Identity and Structure

The structural identity of a molecule is its fundamental blueprint. 3-Amino-2,6-dimethylbenzoic acid consists of a central benzene ring substituted with a carboxyl group (-COOH) at position 1, two methyl groups (-CH₃) at positions 2 and 6, and an amino group (-NH₂) at position 3. The ortho-methyl groups impose significant steric hindrance around the carboxylic acid, a feature that can be exploited to control reactivity or enforce specific conformations in larger molecular assemblies.

2D Chemical Structure:

A summary of its key chemical identifiers is provided in the table below.

IdentifierValueSource
IUPAC Name 3-amino-2,6-dimethylbenzoic acidPubChem
CAS Number Not available-
Molecular Formula C₉H₁₁NO₂[2]
Canonical SMILES CC1=C(C(=C(C=C1)N)C)C(=O)O[2]
InChI InChI=1S/C9H11NO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)[2]
InChIKey AQZUFQJRBICMRZ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. For professionals in drug development, parameters like molecular weight and lipophilicity (XLogP) are essential for assessing a molecule's potential as a viable drug candidate.

PropertyValueSignificanceSource
Molecular Weight 165.19 g/mol Affects diffusion, absorption, and formulation.[3][4][5]
Monoisotopic Mass 165.07898 DaCrucial for high-resolution mass spectrometry analysis and unambiguous identification.[2]
XLogP (Predicted) 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2]
Predicted CCS [M+H]⁺ 133.3 ŲThe predicted collision cross section (CCS) is a measure of the ion's size and shape in the gas phase, useful in ion mobility-mass spectrometry.[2]

Synthesis and Methodologies

While specific literature for the synthesis of 3-Amino-2,6-dimethylbenzoic acid is not widely published, a robust and reliable synthesis can be designed based on well-established chemical transformations.[2] The most logical and field-proven approach is the reduction of a corresponding nitro-substituted precursor.

Retrosynthetic Analysis & Workflow

The core of this synthetic strategy is the conversion of an aromatic nitro group (-NO₂) to an amino group (-NH₂). This transformation is one of the most fundamental and reliable reactions in organic synthesis. The chosen method is catalytic hydrogenation, which offers high yields, excellent selectivity, and environmentally benign conditions, as the primary byproduct is water.

The logical precursor for this synthesis is 2,6-dimethyl-3-nitrobenzoic acid . The workflow is a single, efficient reduction step.

SynthesisWorkflow Precursor 2,6-Dimethyl-3-nitrobenzoic acid Product 3-Amino-2,6-dimethylbenzoic acid Precursor->Product H₂, 5% Pd-C Ethyl Acetate, 15h

Caption: Proposed synthesis of 3-Amino-2,6-dimethylbenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the reduction of a substituted nitrobenzoic acid and serves as a self-validating system for synthesizing the target compound.[6]

Objective: To synthesize 3-Amino-2,6-dimethylbenzoic acid via catalytic hydrogenation of 2,6-dimethyl-3-nitrobenzoic acid.

Materials:

  • 2,6-dimethyl-3-nitrobenzoic acid

  • Ethyl acetate (EtOAc), anhydrous

  • 5% Palladium on carbon (5% Pd-C)

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Silica gel (60-120 mesh)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a two-necked round-bottomed flask, dissolve 2,6-dimethyl-3-nitrobenzoic acid (e.g., 10 mmol) in anhydrous ethyl acetate (e.g., 50 mL).[6]

    • Causality: Ethyl acetate is an excellent solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions.

  • Catalyst Addition:

    • Carefully add the 5% Pd-C catalyst (e.g., 0.10 g per 10 mmol of substrate) to the solution.[6] The catalyst should be handled with care as it can be pyrophoric.

    • Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the reduction of nitro groups.[6] Its solid form allows for easy removal by filtration upon reaction completion.

  • Hydrogenation:

    • Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.[6]

    • Stir the reaction mixture vigorously at room temperature for approximately 15 hours.[6]

    • Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), maximizing the reaction rate. The reaction proceeds as hydrogen is adsorbed onto the palladium surface and reacts with the nitro group.

  • Workup and Isolation:

    • Upon reaction completion (which can be monitored by TLC), carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst. Wash the Celite pad with additional ethyl acetate to recover any adsorbed product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification:

    • Purify the crude product by column chromatography using silica gel.[6]

    • A suitable eluent system would be a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v), with the polarity gradually increased if necessary.[6]

    • Combine the fractions containing the pure product and evaporate the solvent to obtain 3-Amino-2,6-dimethylbenzoic acid as a solid.

    • Causality: Column chromatography effectively separates the desired product from any unreacted starting material or minor byproducts, ensuring high purity.

Applications in Research and Drug Development

The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry.[7] These compounds are versatile intermediates used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

  • Pharmaceutical Intermediates: The presence of both an amino group and a carboxylic acid group allows for a wide range of chemical modifications. These functional groups are ideal for forming amide bonds, making them key building blocks for constructing more complex molecules, including anti-inflammatory and analgesic agents.[1]

  • Prodrug Development: Amino acids are frequently used as promoieties in prodrug design to enhance the pharmacokinetic properties of a parent drug.[8] By attaching a drug to a molecule like 3-Amino-2,6-dimethylbenzoic acid, researchers can potentially improve its solubility, membrane permeability, and target-specific delivery, as the prodrug can be designed to be cleaved by enzymes at the desired site of action.[]

  • Schiff Base Formation: The amino group can react with aldehydes or ketones to form Schiff bases.[10] These compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, often linked to the ability of the azomethine group to form hydrogen bonds with microbial enzymes.[10]

Conclusion

3-Amino-2,6-dimethylbenzoic acid is a valuable chemical entity with significant potential as a building block for advanced applications. Its unique substitution pattern offers steric and electronic properties that can be strategically employed in the design of novel pharmaceuticals and functional materials. The synthetic protocol detailed in this guide provides a reliable and efficient pathway for its preparation, enabling researchers to access this compound for further investigation and development. As the demand for sophisticated molecular scaffolds grows, the utility of well-characterized building blocks like 3-Amino-2,6-dimethylbenzoic acid will continue to be of high importance to the scientific community.

References

  • PubChemLite. 3-amino-2,6-dimethylbenzoic acid (C9H11NO2). [Link]

  • MDPI. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. [Link]

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]

  • Matrix Fine Chemicals. 4-AMINO-2,6-DIMETHYLBENZOIC ACID. [Link]

  • American Elements. 4-Amino-2,6-dimethylbenzoic acid. [Link]

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Elinogrel

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: On the Selection of Starting Materials for Elinogrel Synthesis A foundational principle in synthetic organic chemistry is the lo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: On the Selection of Starting Materials for Elinogrel Synthesis

A foundational principle in synthetic organic chemistry is the logical and efficient selection of starting materials that bear a significant structural resemblance to the target molecule. The proposed synthesis of Elinogrel, a potent and reversible P2Y12 receptor antagonist, commencing from 3-Amino-2,6-dimethylbenzoic acid has been considered. However, a thorough analysis of the molecular architecture of Elinogrel reveals that 3-Amino-2,6-dimethylbenzoic acid is not a structurally logical or documented precursor for its synthesis.

Elinogrel's core is a complex 3-(4-aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione moiety. In contrast, 3-Amino-2,6-dimethylbenzoic acid possesses a dimethylated phenyl ring and lacks the requisite fluorine and methylamino substituents, as well as the entire N-aminophenyl group necessary for the quinazolinone core of Elinogrel. The chemical transformations required to convert 3-Amino-2,6-dimethylbenzoic acid into the Elinogrel core would be numerous, low-yielding, and strategically unsound.

Therefore, this guide will focus on a scientifically validated and published synthetic strategy for Elinogrel. This approach relies on the convergent synthesis of two key intermediates, providing a more efficient and practical route to this important pharmaceutical agent.

Introduction to Elinogrel

Elinogrel (formerly PRT060128) is an experimental antiplatelet medication that acts as a selective, competitive, and reversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2][3] Developed by Portola Pharmaceuticals, it was designed for both intravenous and oral administration, offering a rapid onset and offset of action compared to irreversible P2Y12 inhibitors like clopidogrel.[1][2][4][5] These properties are particularly advantageous in clinical settings such as percutaneous coronary intervention (PCI) and acute coronary syndrome (ACS), where precise and adaptable platelet inhibition is crucial.[2][4] Despite promising early-phase clinical trials, its development was discontinued.[6] Nevertheless, the synthesis and pharmacology of Elinogrel remain of significant interest to medicinal chemists and cardiovascular researchers.

Retrosynthetic Analysis of Elinogrel

A logical retrosynthetic analysis of Elinogrel (I) disconnects the molecule at the sulfonylurea linkage. This reveals two primary precursors: the quinazolinone core, 3-(4-aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione (II) , and a suitable sulfonylating agent derived from 5-chlorothiophene-2-sulfonamide. A common and effective method for forming the sulfonylurea bond is the reaction of an amine with a sulfonyl isocyanate or a related precursor.

G elinogrel Elinogrel (I) disconnection Sulfonylurea Disconnection elinogrel->disconnection intermediate_II Quinazolinone Core (II) 3-(4-aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione disconnection->intermediate_II intermediate_III Sulfonylating Agent Precursor (III) 5-chlorothiophene-2-sulfonamide disconnection->intermediate_III

Caption: Retrosynthetic analysis of Elinogrel.

Synthesis of Key Intermediates

The synthesis of Elinogrel is a multi-step process that requires the careful preparation of its key building blocks. The following sections provide detailed protocols for the synthesis of these intermediates.

Synthesis of 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione (II)

The construction of the quinazolinone core is a critical part of the overall synthesis. A common method for preparing such structures involves the cyclization of substituted anthranilic acid derivatives.

Workflow for the Synthesis of the Quinazolinone Core (II)

G start Substituted Anthranilic Acid Derivative step1 Urea Formation start->step1 intermediate_A N-Aryl Urea Intermediate step1->intermediate_A step2 Cyclization intermediate_A->step2 product Quinazolinone Core (II) step2->product

Caption: Workflow for quinazolinone core synthesis.

Protocol:

A plausible route to the quinazolinone core (II) starts from a suitably substituted anthranilic acid. The synthesis involves the formation of an N-aryl urea followed by a cyclization reaction.[1][7]

Step 1: Synthesis of a Substituted N-Aryl Urea

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable substituted methyl anthranilate (e.g., methyl 2-amino-4-fluoro-5-(methylamino)benzoate) in a dry, aprotic solvent such as toluene or xylene.

  • Reagent Addition: Add an equimolar amount of 4-nitrophenyl isocyanate.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum. The resulting urea derivative is often pure enough for the next step, but can be further purified by recrystallization if necessary.

Step 2: Cyclization to form the Quinazolinone Ring

  • Reaction Setup: Suspend the N-aryl urea from the previous step in a high-boiling point solvent like diphenyl ether.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed thoroughly, and dried.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the nitro-substituted quinazolinone in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction Conditions: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (as monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the desired amino-substituted quinazolinone (II).

Synthesis of the Sulfonylating Agent Precursor (III)

The sulfonylating agent can be prepared from 5-chlorothiophene-2-sulfonamide. A key step is the conversion of the sulfonamide to a more reactive species like a sulfonyl isocyanate or a carbamate.

Protocol: Synthesis of Ethyl 5-chlorothiophene-2-sulfonylcarbamate

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chlorothiophene-2-sulfonamide in a dry, aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.

  • Reagent Addition: After the evolution of hydrogen gas ceases, add ethyl chloroformate dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Final Assembly of Elinogrel

The final step in the synthesis of Elinogrel is the coupling of the two key intermediates.

Protocol: Synthesis of Elinogrel (I)

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the quinazolinone core (II) and the ethyl 5-chlorothiophene-2-sulfonylcarbamate (or the corresponding sulfonyl isocyanate) in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. The crude Elinogrel can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperatureTimeYield (Typical)
3.1 Substituted Methyl Anthranilate4-Nitrophenyl isocyanateTolueneReflux4-6 h85-95%
N-Aryl UreaDiphenyl ether240-260 °C1-2 h70-85%
Nitro-quinazolinoneH₂, 10% Pd/CEthanolRoom Temp.2-4 h>95%
3.2 5-chlorothiophene-2-sulfonamideNaH, Ethyl chloroformateTHF0 °C to RT3-5 h75-90%
4 Quinazolinone (II), SulfonylcarbamateDBUDMFRT to 60 °C6-12 h60-80%

Conclusion

The synthesis of Elinogrel is a challenging yet illustrative example of modern pharmaceutical synthesis. A convergent approach, involving the preparation of a complex quinazolinone core and a reactive sulfonylating agent, provides an efficient pathway to the final product. The protocols outlined in this guide are based on established chemical principles for the synthesis of quinazolinones and sulfonylureas. Researchers undertaking this synthesis should adhere to standard laboratory safety practices and utilize appropriate analytical techniques to monitor reaction progress and confirm the identity and purity of all intermediates and the final product.

References

  • Elinogrel: pharmacological principles, preclinical and early phase clinical testing - PubMed. (2010, July 15). PubMed. Retrieved February 21, 2026, from [Link]

  • Elinogrel - AdisInsight. (2022, February 14). AdisInsight. Retrieved February 21, 2026, from [Link]

  • Elinogrel, a reversible P2Y12 receptor antagonist for the treatment of acute coronary syndrome and prevention of secondary thrombotic events | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Elinogrel, a reversible P2Y12 receptor antagonist for the treatment of acute coronary syndrome and prevention of secondary thrombotic events - PubMed. (2010, March 15). PubMed. Retrieved February 21, 2026, from [Link]

  • Elinogrel | Thoracic Key. (2016, June 4). Thoracic Key. Retrieved February 21, 2026, from [Link]

  • Elinogrel: Pharmacological Principles, Preclinical and Early Phase Clinical Testing. (2010, July 7). Future Medicine. Retrieved February 21, 2026, from [Link]

  • Elinogrel - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC. (2023, April 21). PMC. Retrieved February 21, 2026, from [Link]

  • Methods for synthesis of substituted quinazolin-2,4-diones. - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

Sources

Application

Application Note: 3-Amino-2,6-dimethylbenzoic Acid as a Strategic Scaffold for P2Y12 Antagonist Design

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the synthesis, quality control, and strategic application of 3-Amino-2,6-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the synthesis, quality control, and strategic application of 3-Amino-2,6-dimethylbenzoic acid —a privileged scaffold for the development of next-generation, non-nucleotide P2Y12 inhibitors.

Executive Summary

The P2Y12 receptor remains a critical target for antiplatelet therapy in the management of Acute Coronary Syndrome (ACS).[1] While first-generation thienopyridines (e.g., Clopidogrel, Prasugrel) require metabolic activation and second-generation agents (e.g., Ticagrelor) mimic adenosine nucleotides, the current frontier in drug discovery focuses on novel non-nucleotide reversible antagonists .

3-Amino-2,6-dimethylbenzoic acid (CAS 124784-13-0) has emerged as a high-value intermediate in this domain. Its unique 2,6-dimethyl substitution pattern provides two critical pharmacological advantages:

  • Conformational Locking: The steric bulk forces the amide carbonyl out of planarity with the phenyl ring, often improving binding selectivity in the G-protein coupled receptor (GPCR) pocket.

  • Metabolic Shielding: The ortho-methyl groups protect the amide bond from rapid enzymatic hydrolysis and block metabolic "soft spots" on the ring, extending the half-life of the final API.

This guide outlines the optimized synthesis, purification, and application of this intermediate in the context of P2Y12 inhibitor development.

Scientific Rationale & Mechanism

The Shift to Non-Nucleotide Antagonists

Current P2Y12 inhibitors face limitations: thienopyridines are irreversible covalent binders with bleeding risks, while nucleotide analogs (Ticagrelor) have synthesis complexities and dyspnea side effects. The industry is pivoting toward allosteric modulators or reversible orthosteric antagonists using benzoic acid scaffolds to mimic the phosphate group of ADP (the natural ligand) while improving oral bioavailability.

Structural Role of the Intermediate

In the design of a P2Y12 antagonist, the 3-amino-2,6-dimethylbenzoic acid moiety typically serves as the "linker-head" segment.

  • The Carboxylic Acid: Often converted to an amide or bioisostere (e.g., tetrazole) to interact with polar residues (Arg256, Lys280) in the P2Y12 binding pocket.

  • The Aniline Nitrogen: Serves as the attachment point for the hydrophobic "tail" (often a urea or sulfonylurea linkage) that occupies the hydrophobic pocket.

Pathway Visualization

The following diagram illustrates the P2Y12 signaling cascade and the structural intervention point of antagonists derived from this intermediate.

P2Y12_Pathway cluster_mechanism Therapeutic Intervention ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-coupled GPCR) ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces VASP VASP (Dephosphorylation) cAMP->VASP Regulates GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Modulates Aggregation Platelet Aggregation (Thrombosis) GPIIbIIIa->Aggregation Causes Inhibitor Novel Antagonist (Benzoic Acid Scaffold) Inhibitor->P2Y12 Blocks (Reversible)

Figure 1: Mechanism of Action.[2] The novel antagonist (green) competes with ADP for the P2Y12 receptor, preventing the Gi-mediated signaling cascade that leads to platelet aggregation.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-2,6-dimethylbenzoic Acid

Objective: To synthesize the intermediate with >98% purity, minimizing the 3-nitro isomer and decarboxylated by-products.

Reagents:

  • 2,6-Dimethylbenzoic acid (Starting Material)[3][4][5][6][7]

  • Nitric acid (fuming, >90%)

  • Sulfuric acid (conc.)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (balloon or reactor)

Workflow:

  • Nitration (Regioselective):

    • Dissolve 2,6-dimethylbenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ (1.1 eq) dropwise over 30 mins. Critical: Maintain temp <5°C to prevent dinitration.

    • Stir at 0°C for 2 hours. The methyl groups at 2,6 positions direct the nitro group to position 3 (ortho to methyl, meta to acid).

    • Pour onto crushed ice. Filter the precipitate (3-Nitro-2,6-dimethylbenzoic acid).

    • QC Check: H-NMR should show aromatic singlets (or doublets depending on coupling) confirming 3-substitution.

  • Reduction:

    • Suspend the nitro compound in Methanol/THF (1:1).

    • Add 10% Pd/C (5 wt%).

    • Stir under H₂ atmosphere (1 atm) for 4-6 hours at RT.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the crude amino acid.

  • Purification (Acid-Base Extraction):

    • Dissolve crude in 1N HCl (amino group protonated, impurities may not dissolve). Filter insolubles.

    • Neutralize filtrate with sat. NaHCO₃ to pH 6-7.

    • The zwitterionic product precipitates. Filter and dry.

Protocol B: Amide Coupling (The Steric Challenge)

Challenge: The 2,6-dimethyl groups create significant steric hindrance, making standard EDC/NHS coupling inefficient.

Recommended Coupling System:

  • Reagents: HATU (1.2 eq) or TCFH (Tetramethylchloroformamidinium hexafluorophosphate) for difficult anilines.

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF or NMP (anhydrous).

Step-by-Step:

  • Dissolve the carboxylic acid partner (the "tail" of the drug) in DMF.

  • Add DIPEA and HATU. Stir for 15 mins to activate.

  • Add 3-Amino-2,6-dimethylbenzoic acid methyl ester (protection of the acid is usually required before coupling the amine).

  • Heat to 60°C for 12-24 hours. Note: Elevated temperature is often required due to the steric bulk.

  • Monitor by LC-MS for conversion.

Analytical Quality Control

Ensuring the regiochemical purity of the intermediate is vital. The primary impurity is the 4-amino isomer (if nitration selectivity fails) or decarboxylated species (3,5-dimethylaniline).

Table 1: Critical Quality Attributes (CQAs)
AttributeSpecificationMethodRationale
Appearance Off-white to pale yellow powderVisualOxidation of amino group leads to darkening.
Assay > 98.0%HPLC (Area %)High purity required for efficient downstream coupling.
Isomeric Purity < 0.5% (4-amino isomer)HPLC / H-NMRIsomers have different biological activity.
Water Content < 1.0%Karl FischerMoisture interferes with acid chloride/coupling reactions.
Solubility Soluble in DMSO, MeOHVisualProcess solvent compatibility.
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 240 nm (benzoate absorption).

  • Retention Time: The amino-acid is polar; expect elution early (approx 4-6 mins). The nitro-precursor elutes later.

Synthetic Workflow Diagram

The following diagram details the chemical transformation from the commodity starting material to the active pharmaceutical intermediate.

Synthesis_Workflow Start 2,6-Dimethylbenzoic Acid Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter1 3-Nitro-2,6-dimethyl- benzoic acid Step1->Inter1 Regioselective Step2 Reduction (H2, Pd/C) Inter1->Step2 Product 3-Amino-2,6-dimethyl- benzoic acid (Target Intermediate) Step2->Product Yield >85% Step3 Esterification (MeOH, SOCl2) Product->Step3 Optional Final Methyl Ester (Ready for Coupling) Step3->Final

Figure 2: Synthetic route for the preparation of the target intermediate.

Conclusion

3-Amino-2,6-dimethylbenzoic acid represents a sophisticated building block for medicinal chemists targeting the P2Y12 receptor. Its structural attributes—specifically the steric lock provided by the dimethyl groups—offer a solution to the metabolic instability issues plaguing earlier generations of antiplatelet drugs. By following the regioselective nitration and reduction protocols outlined above, researchers can isolate this intermediate with high purity, facilitating the synthesis of novel, potent, and stable P2Y12 antagonists.

References

  • Bach, P., et al. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature. Link (Provides structural basis for non-nucleotide antagonist design).

  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of Ticagrelor. Bioorganic & Medicinal Chemistry Letters. Link (Context on P2Y12 inhibitor evolution).

  • Patent US8871790B2. (2014). Heterocyclic modulators of lipid synthesis. Google Patents. Link (Describes synthesis of 3-amino-2,6-dimethylbenzoic acid derivatives).[8]

  • BLD Pharm. (2024). Product Analysis: 3-Amino-2,6-dimethylbenzoic acid (CAS 124784-13-0).[4][5][6][7][9][10] Link (Chemical properties and commercial availability).

  • Cattaneo, M. (2015). P2Y12 platelet inhibition in clinical practice. NIH / PMC. Link (Clinical context of P2Y12 inhibition).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Activation of Sterically Hindered Carboxylic Acids

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of activating sterically hindered carboxylic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of activating sterically hindered carboxylic acids. The inherent challenge of bringing a nucleophile into a congested reactive center often leads to frustratingly low yields, unexpected side reactions, and difficult purifications. This technical support center moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and practical solutions to the common hurdles encountered in your experiments.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses the most frequent and challenging issues observed during the activation of sterically hindered carboxylic acids. Each problem is analyzed from a mechanistic standpoint to provide not just a solution, but a rationale for why that solution is effective.

Issue 1: Low or No Conversion to the Desired Product

This is arguably the most common roadblock. Before drastically altering your core strategy, a systematic evaluation of the reaction parameters is essential.

Potential Causes & Recommended Actions:

  • Insufficient Carboxylic Acid Activation: The primary reason for low conversion is often the failure to efficiently generate a highly reactive intermediate.

    • Solution: For carbodiimide-based couplings (e.g., DCC, EDC), which work by transforming the hydroxyl group into a better leaving group, the addition of an activating agent is crucial.[1][2] Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can intercept the initial O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearranging into an unreactive N-acylurea byproduct.[3][4] For exceptionally stubborn cases, consider forming an acyl fluoride, which is a highly reactive intermediate, using a fluorinating agent like TFFH.[5]

  • Steric Hindrance Impeding Nucleophilic Attack: The core of the problem lies in the steric bulk around the carbonyl carbon, preventing the approach of the nucleophile (e.g., an amine or alcohol).

    • Solution: Increase the kinetic energy of the system by raising the reaction temperature.[6] This provides the molecules with more energy to overcome the activation barrier imposed by steric repulsion. Additionally, switching to a more polar aprotic solvent, such as DMF or DMSO, can enhance the nucleophilicity of the reacting amine or alcohol.[6]

  • Catalyst Deactivation or Inhibition: Many catalysts, particularly Lewis acidic metal catalysts, can be inhibited by the product, especially if the product is a Lewis basic tertiary amide.[7] The amine starting material itself, if highly basic, can also contribute to catalyst decomposition.[8]

    • Solution: Monitor catalyst integrity throughout the reaction via techniques like HPLC. If product inhibition is suspected, consider strategies that remove the product as it is formed, if feasible. For amine-induced decomposition, a slow addition of the amine to the reaction mixture might be beneficial.

  • Moisture Contamination: Reagents like carbodiimides and many organometallic catalysts are highly sensitive to moisture.[9][10] Water will react with and consume the activating agent or deactivate the catalyst, leading to incomplete activation of the carboxylic acid.[9]

    • Solution: Ensure all glassware is rigorously dried overnight in an oven.[11] Use anhydrous solvents and perform the reaction under an inert atmosphere of nitrogen or argon.[12][13]

dot graph TD { A[Low or No Conversion] --> B{Is the Carboxylic Acid Activated?}; B -- No --> C[Add Activation Additives (HOBt, NHS)]; B -- Yes --> D{Is Steric Hindrance the Primary Issue?}; C --> E[Re-run Reaction]; D -- Yes --> F[Increase Temperature & Use Polar Aprotic Solvent]; D -- No --> G{Is Catalyst Deactivation Suspected?}; F --> E; G -- Yes --> H[Monitor Catalyst Integrity / Modify Addition]; G -- No --> I[Check for Moisture Contamination]; H --> E; I --> J[Use Anhydrous Conditions & Inert Atmosphere]; J --> E; } caption:"Troubleshooting workflow for low conversion."

Issue 2: Prevalent Side Reactions and Byproduct Formation

The formation of unwanted byproducts not only reduces the yield of the desired product but also complicates purification.

Potential Causes & Recommended Actions:

  • N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[2] This is a common side reaction that sequesters the activated acid.

    • Solution: The use of additives like HOBt or NHS is highly effective in minimizing this side reaction by rapidly converting the O-acylisourea to an active ester.[3] Solvents with low dielectric constants, such as dichloromethane or chloroform, can also help to suppress this rearrangement.[2]

  • Anhydride Formation: The O-acylisourea intermediate can also react with a second molecule of the carboxylic acid to form a symmetric acid anhydride.[3] While this anhydride is still reactive, it consumes an extra equivalent of the starting acid.

    • Solution: Slow addition of the carboxylic acid to the carbodiimide can sometimes minimize this side reaction. Using the aforementioned additives (HOBt, NHS) is also beneficial here.

  • Elimination Byproducts: If the nucleophile is also a reasonably strong base, and steric hindrance prevents it from acting as a nucleophile, it may instead abstract a proton, leading to elimination byproducts.[6]

    • Solution: If applicable, consider using a less hindered base to generate the nucleophile in situ. Lowering the reaction temperature can also favor nucleophilic substitution over elimination.

Issue 3: Challenges in Product Purification

Even with a successful reaction, isolating the pure product can be a significant hurdle.

Potential Causes & Recommended Actions:

  • Removal of Urea Byproducts: Carbodiimide reagents like DCC produce dicyclohexylurea, which is often insoluble and can precipitate from the reaction, but can sometimes be tricky to remove completely. EDC forms a water-soluble urea byproduct, which simplifies aqueous workups.[14]

    • Solution: For DCC-mediated reactions, filtration is the primary method for removing the urea. If some remains soluble, it can often be removed by chromatography. For EDC, an acidic aqueous wash is typically sufficient to remove the urea byproduct.

  • Separating Product from Unreacted Starting Materials: When reactions do not go to completion, separating the product from the sterically similar starting materials can be challenging.

    • Solution: This highlights the importance of optimizing the reaction to achieve full conversion. If separation is unavoidable, careful column chromatography with a shallow solvent gradient is often necessary.

  • Removal of Toxic Reagents/Byproducts: Some activation strategies may involve toxic reagents or generate hazardous byproducts that require careful removal.[15]

    • Solution: The choice of purification method, such as distillation, crystallization, extraction, or chromatography, will depend on the specific byproducts.[15] Always consult safety data sheets and plan for appropriate waste disposal.

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst or activating agent for my specific sterically hindered carboxylic acid?

A1: The choice is highly dependent on the substrate and the reaction type (e.g., amidation vs. esterification). Aromatic carboxylic acids are often more challenging to amidate than aliphatic ones.[7] Similarly, secondary amines are more resistant to amidation than primary amines.[8]

Here is a comparative overview of common catalyst/reagent classes:

Catalyst/Reagent ClassExamplesAdvantagesDisadvantagesBest Suited For
Carbodiimides DCC, EDCWidely applicable, mild conditions.[1]Can cause racemization; N-acylurea side reaction.[3][16]General purpose amidation and esterification.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization.[16]Can be expensive, generate phosphine oxide byproducts.Peptide synthesis, especially with hindered amino acids.[17]
Aminium/Uronium Salts HATU, HBTUVery efficient, fast reaction times.[16]Can be sensitive to moisture.Difficult couplings in peptide synthesis.[17]
Boron-Derived Catalysts Boronic acidsCatalytic, avoids stoichiometric waste.[18]Can require higher temperatures; water removal often needed.[19]Direct amidations where atom economy is critical.
Metal-Based Catalysts Ti, Zr, Hf complexesCan be highly active at low loadings.[18][20]Can be air/moisture sensitive; potential for metal contamination.[10]Large-scale industrial applications.
Organocatalysts DMAP, TriarylsilanolsMetal-free; can offer unique selectivity.[8][21]Catalyst loading can be high; potential for product inhibition.[7]Specific transformations where metal contamination is a concern.

Q2: What are the best practices for handling air- and moisture-sensitive catalysts and reagents?

A2: Many powerful catalysts and reagents for activating carboxylic acids are sensitive to air and moisture.[22] Proper handling is critical for reproducibility and safety.

  • Use an Inert Atmosphere: Always work under a positive pressure of a dry, inert gas like nitrogen or argon.[13] This can be achieved using a Schlenk line or a glove box.[12][23]

  • Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[11] Use anhydrous solvents, often available in specialized packaging like AcroSeal™ bottles.[12]

  • Proper Syringe and Cannula Techniques: Use syringes with long needles to transfer reagents from sealed bottles without exposing them to the atmosphere.[13] For larger volumes, a double-tipped needle (cannula) transfer is safer and more efficient.[11]

Q3: My reaction involves a particularly challenging substrate like pivalic acid. Are there specific strategies for such cases?

A3: Pivalic acid (2,2-dimethylpropanoic acid) is a classic example of a sterically hindered carboxylic acid.[24] Its bulky tert-butyl group makes nucleophilic attack on an activated intermediate extremely difficult.

  • High-Energy Intermediates: For such substrates, you often need to generate a very reactive intermediate. Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be effective, though these reagents are harsh.[25]

  • Specialized Reagents: A method using methanesulfonyl chloride to form a mixed anhydride has been shown to be effective for converting hindered acids into Weinreb amides.[26]

  • Forced Conditions: In some cases, high temperatures and extended reaction times are unavoidable.[21] Microwave irradiation can sometimes be used to accelerate these slow reactions.[19]

  • Alternative Synthetic Routes: For extremely hindered amides, traditional coupling methods may fail entirely. An alternative approach involves the addition of Grignard reagents to isocyanates, which can be a robust solution for these challenging targets.[27]

dot graph G { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

CarboxylicAcid [label="Sterically Hindered\nCarboxylic Acid (R-COOH)"]; ActivatingAgent [label="Activating Agent\n(e.g., Carbodiimide, HATU)"]; Intermediate [label="Activated Intermediate\n(e.g., O-Acylisourea, Active Ester)"]; Nucleophile [label="Nucleophile\n(R'-NH2 or R'-OH)"]; Product [label="Amide or Ester\n(R-CONHR' or R-COOR')"]; Byproduct [label="Byproduct\n(e.g., Urea)"];

CarboxylicAcid -> Intermediate [label=" Activation ", fontcolor="#34A853"]; ActivatingAgent -> Intermediate; Intermediate -> Product [label=" Nucleophilic Attack ", fontcolor="#EA4335"]; Nucleophile -> Product; Intermediate -> Byproduct; } caption:"General catalytic cycle for carboxylic acid activation."

Experimental Protocol: Amidation of a Hindered Carboxylic Acid using EDC and HOBt

This protocol provides a general guideline for the amidation of a sterically hindered carboxylic acid. Optimization will likely be required for your specific substrates.

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[14]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add the sterically hindered carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the solids.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes to ensure complete activation.

  • Nucleophile Addition: Add the amine (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. For highly hindered substrates, gentle heating (e.g., 40-50 °C) may be necessary.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

By understanding the underlying principles and systematically troubleshooting, the challenges associated with activating sterically hindered carboxylic acids can be overcome, paving the way for the successful synthesis of complex molecules.

References

  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. (2021). Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Ali, M. A. et al. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. (2023). Available at: [Link]

  • Pichardo Peguero, O. D. INCREASING PRACTICABILITY OF AIR-SENSITIVE SYNTHETIC REACTIONS. University of Illinois Urbana-Champaign. (2024). Available at: [Link]

  • Training Graduate Students to Handle Air-Sensitive Compounds. ChemistryViews. (2022). Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. (2023). Available at: [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. (2023). Available at: [Link]

  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. PMC. Available at: [Link]

  • On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. PMC. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (2014). Available at: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Yang, C. et al. Facile synthesis of axially chiral styrene-type carboxylic acids via palladium-catalyzed asymmetric C–H activation. Chemical Science. (2021). Available at: [Link]

  • Chen, H.-H. et al. Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (2025). Available at: [Link]

  • Sustainable and Stable Esterification Catalysts Made from Titanium–Bismuth Clusters. ACS Publications. (2024). Available at: [Link]

  • Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Wiley Online Library. Available at: [Link]

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. SpringerLink. (2021). Available at: [Link]

  • Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficient Amidations and Esterifications. ResearchGate. (2019). Available at: [Link]

  • Pivalic acid (ACD/Name 4.0). DrugBank. Available at: [Link]

  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Patsnap. (2025). Available at: [Link]

  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Available at: [Link]

  • Pivalic acid. PubChem. Available at: [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • Chen, H.-H. et al. Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Synfacts. (2025). Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. (2019). Available at: [Link]

  • Pivalic Acid. ResearchGate. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). Available at: [Link]

  • Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. MDPI. (2016). Available at: [Link]

  • Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI. (2024). Available at: [Link]

  • Catalyst for esterification reaction and method for catalyzing esterification reaction. Google Patents.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. (2021). Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Process for purification of carboxylic acids. Google Patents.

Sources

Optimization

Purification methods for 3-Amino-2,6-dimethylbenzoic acid reaction mixtures

Introduction Welcome to the technical support hub for 3-Amino-2,6-dimethylbenzoic acid (3-ADMBA) . This intermediate presents a unique purification challenge due to the "Ortho Effect" : the 2,6-dimethyl substitution prov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-Amino-2,6-dimethylbenzoic acid (3-ADMBA) . This intermediate presents a unique purification challenge due to the "Ortho Effect" : the 2,6-dimethyl substitution provides significant steric hindrance around the carboxylic acid and amino groups, altering its solubility and reactivity compared to unhindered aminobenzoic acids. Furthermore, its zwitterionic nature creates a narrow pH window for optimal isolation.

This guide addresses the three most common support tickets we receive:

  • "My product is a black tar/sludge." (Oxidative Instability)

  • "I cannot get the solid to precipitate." (Isoelectric Point Management)

  • "My product has high metal residue." (Catalyst Trapping)

Module 1: The "Black Tar" Scenario (Oxidation Control)

Issue Description
  • Symptom: The reaction mixture turns dark brown or black upon exposure to air during workup.

  • Diagnosis: Electron-rich anilines (like 3-ADMBA) are prone to oxidation, forming quinone-imine impurities. The 2,6-methyl groups activate the ring, making the amino group highly susceptible to radical oxidation.

Troubleshooting Protocol

Step 1: The Antioxidant Quench Do not expose the crude reaction mixture to air without protection.

  • Action: Add Sodium Metabisulfite (

    
    )  or Ascorbic Acid  (0.5 eq) to the aqueous reaction mixture before starting the workup.
    
  • Why? This scavenges dissolved oxygen and reduces any formed quinones back to the hydroquinone/aniline state.

Step 2: Degassed Solvents

  • Action: Sparge all extraction solvents (Ethyl Acetate, DCM) with Nitrogen or Argon for 15 minutes before use.

  • Why? Prevents oxidative polymerization at the liquid-liquid interface.

Module 2: Isolation via Isoelectric Point (pI) Precipitation

Issue Description
  • Symptom: "I acidified to pH 1, but no solid formed," or "I extracted with ether, but the yield is low."

  • Diagnosis: 3-ADMBA is amphoteric.

    • pH < 2: Cationic (

      
       species) 
      
      
      
      Water Soluble.
    • pH > 9: Anionic (

      
       species) 
      
      
      
      Water Soluble.
    • Target: You must hit the Isoelectric Point (pI) , where the molecule is zwitterionic (net charge 0) and least soluble.

The "Cloud Point" Protocol

For 3-ADMBA, the steric bulk shifts the pKa values slightly, but the pI is typically in the pH 3.8 – 4.5 range.

  • Dissolution: Start with the crude product in an alkaline solution (pH > 10) using 1M NaOH. The solution should be clear (dark amber is acceptable).

  • Filtration: Filter this basic solution through Celite to remove insoluble mechanical impurities.

  • Titration (The Critical Step):

    • Slowly add 2M HCl while stirring vigorously.

    • Monitor pH continuously.

    • Observation: At pH ~6, the solution may become cloudy. Do not stop.

    • Endpoint: Continue acidifying until pH reaches 4.0 .

  • Aging: Stir at pH 4.0 at 0°C for 2 hours. The zwitterion crystallizes slowly due to the steric hindrance disrupting lattice packing.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Usually Acidic or Neutral) Basify Basify to pH 10-11 (1M NaOH) Start->Basify Solubilize as Anion Filter Filter Insoluble Impurities (Remove Catalyst/Salts) Basify->Filter Remove Metals Acidify Slow Acidification (HCl) to Isoelectric Point (pH 4.0) Filter->Acidify Filtrate Precipitate Precipitation of Zwitterion (Stir 2h @ 0°C) Acidify->Precipitate Target pI Collect Filtration & Wash (Cold Water) Precipitate->Collect Isolate Solid

Figure 1: Isoelectric precipitation workflow for amphoteric aminobenzoic acids.

Module 3: Metal Catalyst Removal

Issue Description
  • Symptom: Product has a gray tint or fails heavy metal limits (Pd > 10 ppm).

  • Diagnosis: The amino group in 3-ADMBA is a decent ligand for Palladium (Pd) or Iron (Fe), causing metals to "stick" to the product during precipitation.

Removal Strategies
MethodProtocolBest For
Celite Filtration (Hot) Dissolve crude in boiling MeOH. Filter through a 2-inch pad of Celite 545.Bulk Pd/C removal.
Thiol Scavengers Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) to the solution before crystallization. Stir 4h, then filter.Residual homogeneous Pd.[1]
The "EDTA Wash" During the basic phase (Module 2, Step 1), add 5 mol% Disodium EDTA.Iron (Fe) from nitro-reduction.

Module 4: Recrystallization (Polishing)

If the pI precipitation yields <98% purity, use recrystallization. Note that the 2,6-dimethyl groups reduce solubility in planar packing, often requiring mixed solvent systems.

Recommended Solvent Systems:

  • Ethanol/Water (1:3):

    • Dissolve in hot Ethanol (70°C).

    • Add hot water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Yield: High. Purity: Excellent for desalting.

  • Methanol/MTBE:

    • Dissolve in minimum hot Methanol.

    • Add MTBE (Methyl tert-butyl ether) as an anti-solvent.

    • Why? Removes non-polar impurities and unreacted nitro compounds.

FAQ: Frequently Asked Questions

Q: Can I use silica gel chromatography? A: Yes, but it is tricky. The amino acid streaks on standard silica due to interaction with acidic silanols.

  • Fix: Add 1% Triethylamine or 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to suppress ionization and tighten the band.

Q: My product is decarboxylating (losing


). Why? 
A:  2,6-dimethylbenzoic acids are prone to thermal decarboxylation because the steric bulk destabilizes the carboxyl group planar alignment.
  • Fix: Avoid heating above 80°C. Never distill the free acid. If you must heat, convert it to the methyl ester first.

Q: How do I store 3-ADMBA? A: Store under Argon at 4°C in an amber vial. The amino group is sensitive to photo-oxidation.

References

  • Isoelectric Precipitation of Aminobenzoic Acids

    • Source: US Patent 3,931,210A. "Production of p-aminobenzoic acid."
    • Relevance: Establishes the standard protocol for pI precipitation of aminobenzoic acid derivatives
    • URL:

  • Removal of Palladium Catalysts

    • Source: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
    • Relevance: Defines the efficiency of Celite, activated carbon, and thiol scavengers for Pd removal in amine-containing APIs.
    • URL:

  • Synthesis & Properties of Methyl-Substituted Aminobenzoic Acids

    • Source:Journal of Medicinal Chemistry (General reference for sterically hindered amino acid intermedi
    • Relevance: Contextualizes the solubility and steric challenges of the 2,6-dimethyl motif.
    • URL:

  • Chromatography of Amino Acids

    • Source: "Purification of unnatural aliphatic amino acids."[2] ResearchGate Discussion & Protocols.

    • Relevance: Provides practical mobile phase modifiers (AcOH/TEA) for zwitterionic compounds on silica.
    • URL:

Sources

Troubleshooting

Technisches Support-Center: Verbesserung der Löslichkeit von 3-Amino-2,6-dimethylbenzoesäure in wässrigen Puffern

Answering in German. Als leitender Anwendungswissenschaftler verstehe ich, dass die Arbeit mit schwerlöslichen Verbindungen wie 3-Amino-2,6-dimethylbenzoesäure eine erhebliche Herausforderung darstellen kann.

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German.

Als leitender Anwendungswissenschaftler verstehe ich, dass die Arbeit mit schwerlöslichen Verbindungen wie 3-Amino-2,6-dimethylbenzoesäure eine erhebliche Herausforderung darstellen kann. Dieses Handbuch soll Ihnen praxiserprobte Einblicke und schrittweise Anleitungen zur Überwindung von Löslichkeitsproblemen bieten und die Integrität Ihrer Experimente sicherstellen.

Häufig gestellte Fragen (FAQs) zur Löslichkeitsverbesserung

F1: Meine 3-Amino-2,6-dimethylbenzoesäure löst sich nicht in meinem Standard-Phosphatpuffer (PBS) bei pH 7,4. Was ist der Hauptgrund für diese schlechte Löslichkeit?

A1: Der Hauptgrund liegt in der zwitterionischen Natur der 3-Amino-2,6-dimethylbenzoesäure. Dieses Molekül besitzt sowohl eine saure Carboxylgruppe (-COOH) als auch eine basische Aminogruppe (-NH2). Bei einem neutralen pH-Wert von etwa 7,4 liegt das Molekül nahe an seinem isoelektrischen Punkt (pI), an dem die positive und die negative Ladung innerhalb des Moleküls sich ausgleichen, was zu einer Nettoladung von Null führt. Moleküle mit minimaler Nettoladung weisen tendenziell die geringste Löslichkeit in polaren Lösungsmitteln wie Wasser auf, da die elektrostatischen Wechselwirkungen mit Wassermolekülen minimiert sind.[1][2] Zusätzlich erhöhen die beiden hydrophoben Methylgruppen am Benzolring die Lipophilie des Moleküls, was seine Wasserlöslichkeit weiter verringert.

F2: Ich muss eine Stammlösung für meine zellbasierten Assays vorbereiten. Was ist der beste Ansatz, um eine hohe Konzentration zu erreichen, ohne die Zellen zu schädigen?

A2: Der empfohlene Ansatz ist die Verwendung eines minimalen Volumens eines mit Wasser mischbaren organischen Lösungsmittels zur Herstellung einer hochkonzentrierten Stammlösung. Dimethylsulfoxid (DMSO) ist aufgrund seiner hohen Solubilisierungskraft und seiner Kompatibilität mit vielen zellbasierten Assays bei niedrigen Endkonzentrationen (<0,5 % v/v) die häufigste Wahl.

Empfohlener Arbeitsablauf:

  • Lösen Sie die 3-Amino-2,6-dimethylbenzoesäure in 100 % DMSO zu einer hohen Konzentration (z. B. 10-50 mM).

  • Verdünnen Sie diese Stammlösung schrittweise in Ihrem wässrigen Puffer oder Zellkulturmedium, um die gewünschte Endkonzentration zu erreichen.

  • Stellen Sie sicher, dass die Endkonzentration des DMSO in Ihrem Assay unter der für Ihre spezifische Zelllinie festgelegten toxischen Schwelle liegt.

F3: Kann ich die Löslichkeit einfach durch Anpassen des pH-Wertes meines Puffers verbessern? Wenn ja, welche pH-Bereiche sind optimal?

A3: Ja, die pH-Anpassung ist die effektivste Methode zur Verbesserung der Löslichkeit dieser Verbindung. Um die Löslichkeit signifikant zu erhöhen, sollten Sie den pH-Wert des Puffers so einstellen, dass er weit vom isoelektrischen Punkt des Moleküls entfernt ist. Dies stellt sicher, dass das Molekül eine Nettoladung trägt, was seine Wechselwirkung mit Wasser verbessert.[1][3][4]

  • Saurer pH (pH < 3): Bei niedrigem pH-Wert wird die Aminogruppe protoniert (-NH3+), während die Carboxylgruppe neutral bleibt (-COOH). Das Molekül trägt eine positive Nettoladung und wird zu einem löslicheren Kation.

  • Alkalischer pH (pH > 6): Bei hohem pH-Wert wird die Carboxylgruppe deprotoniert (-COO-), während die Aminogruppe neutral bleibt (-NH2). Das Molekül trägt eine negative Nettoladung und wird zu einem löslicheren Anion.

Die Wahl zwischen sauren oder alkalischen Bedingungen hängt von der Stabilität der Verbindung und den Anforderungen Ihres spezifischen Experiments ab.

F4: Abgesehen von der pH-Anpassung, welche anderen Strategien kann ich anwenden, wenn ich bei einem bestimmten pH-Wert arbeiten muss?

A4: Wenn Ihr experimentelles Setup einen festen pH-Wert erfordert, bei dem die Löslichkeit gering ist, können mehrere Hilfsstoffe verwendet werden:

  • Co-Lösungsmittel: Die Zugabe von mit Wasser mischbaren Lösungsmitteln wie Ethanol, Propylenglykol oder Polyethylenglykol (PEG) in geringen Konzentrationen (z. B. 5-20 %) kann die Polarität des Lösungsmittels verringern und die Löslichkeit verbessern.[5][6]

  • Cyclodextrine: Dies sind zyklische Oligosaccharide mit einem hydrophoben Inneren und einem hydrophilen Äußeren.[7][8][9] Sie können hydrophobe Moleküle wie 3-Amino-2,6-dimethylbenzoesäure einkapseln und Einschlusskomplexe bilden, die die scheinbare Wasserlöslichkeit erheblich erhöhen.[10][11] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) ist aufgrund seiner hohen Wasserlöslichkeit und geringen Toxizität eine häufige Wahl.[10]

  • Tenside: In einigen Fällen können nichtionische Tenside in Konzentrationen über ihrer kritischen Mizellenkonzentration verwendet werden, um das Molekül in Mizellen zu solubilisieren. Dies wird jedoch seltener in zellbasierten Assays aufgrund potenzieller Zytotoxizität eingesetzt.

Anleitungen zur Fehlerbehebung & Experimentelle Protokolle

Problem: Ausfällung bei der Verdünnung der DMSO-Stammlösung in wässrigem Puffer

Dies ist ein klassisches Problem, das als "Crashing out" bekannt ist. Es tritt auf, wenn die Verbindung aus dem organischen Lösungsmittel, in dem sie löslich ist, in den wässrigen Puffer überführt wird, in dem sie unlöslich ist.

Bildunterschrift: Schrittweiser Prozess zum Screening von Cyclodextrinen.

Referenzen

  • Titel: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Quelle: PMC (National Center for Biotechnology Information) URL: [Link]

  • Titel: Suggest a reason why amino acids are usually more soluble at - pH Quelle: Vaia URL: [Link]

  • Titel: Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs Quelle: MedCrave online URL: [Link]

  • Titel: Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Quelle: Preprints.org URL: [Link]

  • Titel: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Quelle: PubMed URL: [Link]

  • Titel: How can cyclodextrins enhance solubility? Quelle: Roquette URL: [Link]

  • Titel: Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility Quelle: ACS Publications (Molecular Pharmaceutics) URL: [Link]

  • Titel: Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery Quelle: ACS Publications (Molecular Pharmaceutics) URL: [Link]

  • Titel: Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Quelle: Quora URL: [Link]

  • Titel: Determination of Solubility by Gravimetric Method Quelle: Pharmapproach URL: [Link]

  • Titel: The Solubility of Amino Acids in Various Solvent Systems Quelle: DigitalCommons@URI URL: [Link]

  • Titel: pH dependence of amino acid solubility Quelle: ResearchGate URL: [Link]

  • Titel: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Quelle: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

  • Titel: solubility experimental methods.pptx Quelle: SlideShare URL: [Link]

  • Titel: 1236 SOLUBILITY MEASUREMENTS Quelle: ResearchGate URL: [Link]

  • Titel: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Quelle: Lund University Publications URL: [Link]

  • Titel: Strategies for improving hydrophobic drugs solubility and bioavailability Quelle: ResearchGate URL: [Link]

  • Titel: The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid Quelle: ResearchGate URL: [Link]

  • Titel: Cosolvent – Knowledge and References Quelle: Taylor & Francis URL: [Link]

  • Titel: Cosolvent - Wikipedia Quelle: Wikipedia URL: [Link]

Sources

Optimization

Alternative coupling reagents for hindered benzoic acid derivatives

Welcome to the Steric Hindrance Solutions Desk. As a Senior Application Scientist, I understand that standard coupling reagents (EDC, HATU, PyBOP) often hit a "brick wall" when facing ortho-substituted benzoic acids (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Steric Hindrance Solutions Desk.

As a Senior Application Scientist, I understand that standard coupling reagents (EDC, HATU, PyBOP) often hit a "brick wall" when facing ortho-substituted benzoic acids (e.g., 2,6-dimethylbenzoic acid) or electron-deficient anilines.[1] The steric bulk prevents the bulky active ester intermediate from being attacked by the amine.

This guide moves beyond standard protocols to provide field-proven, high-reactivity alternatives .

Module 1: Diagnostic Decision Matrix

Before selecting a reagent, identify your specific blockage. Use this logic flow to select the correct protocol.

CouplingLogic Start START: Analyze Substrate Q1 Is the Carboxylic Acid Ortho-Di-Substituted? (e.g., 2,6-dimethyl) Start->Q1 Q2 Is the Substrate Epimerization Prone? Q1->Q2 No Sol1 USE PROTOCOL A: Acid Fluoride (TFFH) Q1->Sol1 Yes (The Brick Wall) Q3 Is the Amine Electron Deficient? Q2->Q3 No Sol3 USE PROTOCOL C: T3P (Cyclic Anhydride) Q2->Sol3 Yes (Racemization Risk) Q3->Sol1 No (Standard) Sol2 USE PROTOCOL B: Ghosez's Reagent Q3->Sol2 Yes (Weak Nucleophile)

Figure 1: Decision matrix for selecting coupling reagents based on steric and electronic constraints.

Module 2: Troubleshooting & FAQs

Q: I am using HATU for 2,6-dimethylbenzoic acid and getting 0% yield. Why? A: This is a classic "Steric Clash." HATU forms an -OAt active ester.[1][2][3] While -OAt is a good leaving group, it is physically bulky.[1] In a 2,6-disubstituted system, the carbonyl carbon is buried. The amine cannot navigate past the ortho-methyl groups and the bulky -OAt group to attack the carbonyl.[1]

  • The Fix: Switch to TFFH (Protocol A) . This generates an Acid Fluoride.[4] The Fluoride atom is small (van der Waals radius ~1.47 Å vs ~2.5 Å for Oxygen/Nitrogen groups), allowing the amine to access the carbonyl despite the ortho-substituents.

Q: My substrate has a chiral center alpha to the carbonyl. Will Acid Chlorides racemize it? A: Yes. Acid chlorides (via SOCl2 or Oxalyl Chloride) proceed through a ketene intermediate or oxazolone formation which rapidly racemizes chiral centers.[1]

  • The Fix: Use T3P (Protocol C) . T3P acts as a kinetic trap, forming a cyclic intermediate that does not promote oxazolone formation as aggressively as uronium salts or acid chlorides.

Q: I have an electron-deficient aniline (e.g., 2-aminopyridine) that won't couple. A: These amines are poor nucleophiles.[1] Standard active esters (OBt/OAt) are not electrophilic enough to drive the reaction.

  • The Fix: Use Ghosez’s Reagent (Protocol B) . It generates an acid chloride in situ under neutral conditions. Acid chlorides are significantly more electrophilic than active esters, forcing the reaction with weak amines.

Module 3: Detailed Experimental Protocols

Protocol A: The "Sledgehammer" (TFFH - Acid Fluoride)

Best for: 2,6-disubstituted acids, Aib-peptides, and extremely hindered couplings.[1]

Mechanism: TFFH converts the acid into an Acid Fluoride.[4] The C-F bond is strong enough to be stable to brief aqueous workup but highly reactive toward amines.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][5]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Amine (1.1–1.5 equiv)[1]

  • Solvent: DCM or DMF (Dry)[1]

Step-by-Step:

  • Dissolve the Carboxylic Acid and Amine in dry DCM (0.1 M concentration). Note: Unlike HATU, pre-activation is not always necessary, but for hindered systems, we modify as follows:

  • Activation: Add TFFH and DIPEA to the acid solution before adding the amine if the amine is valuable. Stir for 15 minutes to generate the Acid Fluoride (monitor by TLC; acid fluorides are often mobile).

  • Coupling: Add the Amine.

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • Tip: If no reaction after 6 hours, heat to 50°C. Acid fluorides are thermally stable.

  • Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO3, and Brine.

Protocol B: The "Neutral Activator" (Ghosez's Reagent)

Best for: Acid-sensitive substrates requiring Acid Chloride reactivity.[1]

Reagents:

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)[1]

  • Carboxylic Acid (1.0 equiv)[1][5]

  • Amine (1.1 equiv)[1]

  • Pyridine or DIPEA (2.0 equiv)[1]

  • Solvent: Dry DCM or Chloroform[1]

Step-by-Step:

  • Dissolve Carboxylic Acid in dry DCM.

  • Activation: Add Ghosez's Reagent dropwise at 0°C.

  • Stir at Room Temperature for 1–2 hours.

    • Checkpoint: This generates the Acid Chloride and the volatile byproduct N,N-dimethylisobutyramide.

  • Coupling: Add the Amine and Base (Pyridine/DIPEA).

  • Stir for 4–16 hours.

  • Workup: Standard aqueous extraction.

Protocol C: The "Chiral Shield" (T3P - Propylphosphonic Anhydride)

Best for: Epimerization-prone acids and large scale-up (easy workup).[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][5]

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • DIPEA or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: EtOAc, DCM, or DMF.

Step-by-Step:

  • Dissolve Acid and Amine in the solvent.

  • Cool to 0°C.

  • Add Base (DIPEA/NMM).[1]

  • Addition: Add T3P solution dropwise. Crucial: T3P requires the base to form the active species.

  • Allow to warm to RT and stir.

  • Workup: T3P byproducts are water-soluble.[1][6] Simply wash the organic layer with water, 1N HCl, and NaHCO3.

Module 4: Comparative Data & Mechanism

Reagent Performance Table
ReagentActivation SpeciesSteric ToleranceRacemization RiskByproduct Removal
HATU -OAt Active EsterModerateLowWashable
TFFH Acid Fluoride High (Best) ModerateWashable
Ghosez Acid ChlorideHighHighVolatile/Washable
T3P Mixed AnhydrideModerateVery Low Water Soluble
TCBC Mixed AnhydrideHighModerateWashable
Visualizing the Steric Advantage (TFFH)

The diagram below illustrates why TFFH succeeds where HATU fails. The Acid Fluoride is a "Sniper" (small, penetrating), while the Active Ester is a "Bludgeon" (large, blocked).

MechanismComparison cluster_0 Standard Activation (HATU) cluster_1 Acid Fluoride Activation (TFFH) Acid1 Hindered Acid ActiveEster Active Ester (-OAt) (Bulky Leaving Group) Acid1->ActiveEster + HATU HATU HATU Reagent Block Nucleophilic Attack BLOCKED by Sterics ActiveEster->Block + Amine Acid2 Hindered Acid AcidFluoride Acid Fluoride (-F) (Small Leaving Group) Acid2->AcidFluoride + TFFH TFFH TFFH Reagent Product Amide Product (Successful Coupling) AcidFluoride->Product + Amine

Figure 2: Mechanistic comparison showing how the small atomic radius of Fluoride facilitates attack on hindered carbonyls compared to bulky active esters.[1]

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[6][7] Organic Syntheses. [1]

  • Inanaga, J., et al. (1979).[8][9] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi Reagent). Bulletin of the Chemical Society of Japan.[8] [1]

  • Beutner, G. L., et al. (2009). TFFH-Mediated Acyl Fluoride Formation. Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FT-IR Carbonyl Signature of 3-Amino-2,6-dimethylbenzoic Acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of the carbonyl group in 3-Amino-2,6-dimethylbenzoic acid. Designed for researchers in synthetic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of the carbonyl group in 3-Amino-2,6-dimethylbenzoic acid. Designed for researchers in synthetic chemistry and drug development, this document benchmarks the spectral features of the target molecule against structurally related analogues. By dissecting the electronic and steric influences on the carbonyl stretching frequency, we offer a predictive framework for spectral interpretation, supported by comparative data and established spectroscopic principles.

Introduction: The Carbonyl Group as a Spectroscopic Probe

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostically useful absorption bands in an infrared spectrum.[1][2] Its position is exquisitely sensitive to the local electronic and steric environment, making FT-IR spectroscopy an invaluable tool for structural elucidation. For aromatic carboxylic acids, the C=O stretching frequency is influenced by a delicate interplay of several factors:

  • Conjugation: Delocalization of π-electrons between the aromatic ring and the carbonyl group weakens the C=O double bond, lowering its stretching frequency.[3][4]

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring can alter the electron density of the carbonyl bond through resonance and inductive effects, causing predictable shifts in its absorption frequency.[5][6]

  • Steric Hindrance: Bulky substituents ortho to the carboxylic acid group can force it out of the plane of the aromatic ring. This disruption of planarity inhibits conjugation, resulting in a shift of the carbonyl frequency towards a higher wavenumber, closer to that of an unconjugated system.[7][8]

  • Hydrogen Bonding: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which broadens the O-H stretching band and lowers the C=O stretching frequency compared to the monomeric form.[3][9][10]

In 3-Amino-2,6-dimethylbenzoic acid, the carbonyl group is subject to the steric hindrance from two ortho-methyl groups and the electronic influence of a meta-amino group. This guide will deconstruct these effects by comparing its expected spectral signature to that of benzoic acid, 3-aminobenzoic acid, and 2,6-dimethylbenzoic acid.

Comparative Spectral Analysis

The precise location of the carbonyl peak provides a fingerprint of the molecular structure. The following table summarizes the experimentally observed C=O stretching frequencies for our target molecule and its structural analogues.

CompoundStructureKey SubstituentsTypical C=O Stretch (cm⁻¹)Primary Influencing Factors
Benzoic Acid None1680 - 1710[9]Conjugation with the benzene ring, Hydrogen bonding
3-Aminobenzoic Acid meta-Amino (EDG)~1680 - 1700Conjugation, Electron-donation from -NH₂, Hydrogen bonding
2,6-Dimethylbenzoic Acid ortho-Dimethyl (Steric)~1700 - 1725Steric hindrance reducing conjugation, Hydrogen bonding
3-Amino-2,6-dimethylbenzoic Acid ortho-Dimethyl, meta-AminoPredicted: Higher end of the aromatic acid rangeDominant steric hindrance from dimethyl groups, minor electronic effect from meta-amino group
Benchmark I: Benzoic Acid

The FT-IR spectrum of benzoic acid serves as our fundamental reference. Its carbonyl absorption is typically observed between 1680 and 1710 cm⁻¹.[9] This value is lower than that of a saturated aliphatic carboxylic acid (1700-1730 cm⁻¹) due to the conjugation of the carbonyl group with the phenyl ring.[9] The spectrum is also characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, indicative of strong intermolecular hydrogen bonding in the dimeric structure.[11][12]

Benchmark II: 3-Aminobenzoic Acid - The Electronic Effect

Introducing an amino (-NH₂) group at the meta position, as in 3-aminobenzoic acid, provides insight into electronic effects. The amino group is an electron-donating group. While its resonance effect is strongest at the ortho and para positions, it still exerts a weak electron-donating inductive effect from the meta position. This slight increase in electron density in the ring system can subtly influence the carbonyl bond, typically resulting in a C=O frequency at the lower end of the benzoic acid range. Spectroscopic data for 3-aminobenzoic acid show characteristic N-H stretching bands (typically two for a primary amine) in the 3300-3500 cm⁻¹ region and a C=O stretch that remains within the conjugated aromatic acid range.[13][14][15]

Benchmark III: 2,6-Dimethylbenzoic Acid - The Steric Effect

The case of 2,6-dimethylbenzoic acid is a classic example of steric inhibition of resonance.[8] The two bulky methyl groups at the ortho positions flank the carboxylic acid group, forcing it to twist out of the plane of the benzene ring.[8] This rotation severely disrupts the π-orbital overlap between the carbonyl group and the aromatic ring.[7] Consequently, the conjugation is diminished, and the C=O bond gains more double-bond character. This leads to a strengthening of the bond and a shift in the stretching frequency to a higher wavenumber, often above 1700 cm⁻¹, compared to benzoic acid.[16][17][18]

Predictive Analysis for 3-Amino-2,6-dimethylbenzoic Acid

Based on the comparative data, we can predict the FT-IR characteristics of the carbonyl group in 3-Amino-2,6-dimethylbenzoic acid. The molecular structure combines the features of all three benchmarks.

  • Dominance of Steric Hindrance: The primary influence on the carbonyl frequency will be the steric hindrance from the two ortho-methyl groups. As seen with 2,6-dimethylbenzoic acid, this will force the carboxyl group out of planarity with the ring, significantly reducing conjugation.

  • Subtle Electronic Influence: The meta-amino group's electron-donating effect will be a secondary, much weaker influence. Since the conjugation is already disrupted, the ability of the amino group to electronically communicate with the carbonyl group via the ring's π-system is minimal.

Therefore, the C=O stretching frequency for 3-Amino-2,6-dimethylbenzoic acid is predicted to be very similar to that of 2,6-dimethylbenzoic acid, appearing at the higher end of the aromatic acid range (likely ~1700-1725 cm⁻¹ ). The peak will be shifted to a higher frequency relative to both benzoic acid and 3-aminobenzoic acid due to the overriding effect of steric inhibition of resonance.

The logical flow of this spectral analysis is depicted in the diagram below.

G cluster_0 Structural Analysis of 3-Amino-2,6-dimethylbenzoic Acid cluster_1 Substituent Effects cluster_2 Predicted Outcome A Base Structure: Benzoic Acid (C=O ~1680-1710 cm⁻¹) B Electronic Effect: meta-Amino Group (Weak EDG, minor frequency decrease) A->B Add -NH₂ C Steric Effect: ortho-Dimethyl Groups (Inhibits conjugation, major frequency increase) A->C Add 2,6-Me₂ D Combined Effect on C=O Peak B->D C->D E Predicted C=O Frequency: ~1700-1725 cm⁻¹ (Steric effect dominates) D->E

Caption: Logical workflow for predicting the C=O peak position.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

This section provides a standardized procedure for acquiring high-quality FT-IR spectra of solid analytes such as 3-Amino-2,6-dimethylbenzoic acid.

Objective: To prepare a solid sample in a potassium bromide (KBr) pellet for analysis by transmission FT-IR spectroscopy.

Materials:

  • Analyte (e.g., 3-Amino-2,6-dimethylbenzoic acid), finely ground

  • Spectroscopy-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (optional, for drying)

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation:

    • Gently heat the KBr under an infrared lamp for 2 hours to remove any adsorbed water, which has a strong IR absorbance. Allow to cool in a desiccator.

    • Weigh approximately 1-2 mg of the solid analyte.

    • Weigh approximately 100-200 mg of the dry KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Transfer the KBr to the agate mortar and grind to a fine, consistent powder.

    • Add the analyte to the mortar.

    • Grind the mixture thoroughly for 2-5 minutes until it is a homogenous, fine powder. Incomplete mixing will result in a poor-quality spectrum.

  • Pellet Formation:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution across the bottom surface.

    • Place the plunger into the die and transfer the assembly to the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 2-3 minutes. The pressure helps to fuse the KBr into a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A successful pellet will be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • Process the resulting spectrum (e.g., baseline correction) as needed.

The workflow for this experimental protocol is visualized below.

G cluster_0 cluster_1 A Dry KBr & Grind Analyte B Mix Analyte & KBr (1:100 ratio) A->B C Load into Pellet Die B->C D Apply Pressure (7-10 tons) C->D E Acquire Background Spectrum D->E Place Pellet in FT-IR F Acquire Sample Spectrum E->F G Analyze Data F->G

Caption: Experimental workflow for KBr pellet FT-IR analysis.

Conclusion

The FT-IR signature of the carbonyl group in 3-Amino-2,6-dimethylbenzoic acid is dictated primarily by the steric environment created by its ortho-substituents. By comparing it to benzoic acid, 3-aminobenzoic acid, and 2,6-dimethylbenzoic acid, we can confidently predict that its C=O stretching frequency will be elevated due to steric inhibition of resonance. This guide demonstrates how a systematic, comparative approach, grounded in the fundamental principles of vibrational spectroscopy, allows for robust structural interpretation even in the absence of direct experimental data for a novel compound.

References

  • Vertex AI Search. (2026, February 15). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of benzoic acid C7H6O2 C6H5COOH.
  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Ishikita, H., & Hamada, T. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC.
  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.
  • ResearchGate. Using the carbonyl stretching frequency as a probe for steric effects....
  • Michigan State University Department of Chemistry. Infrared Spectrometry.
  • Infrared Spectroscopy. (n.d.).
  • PubChem. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439.
  • ChemicalBook. 3-Aminobenzoic acid(99-05-8) IR Spectrum.
  • ChemicalBook. 2,6-Dimethylbenzoic acid(632-46-2)IR1.
  • NIST WebBook. Benzoic acid, 2,6-dimethyl-.
  • NIST WebBook. Benzoic acid, 3-amino-.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • PubChem. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419.
  • Characteristic Group Vibr
  • SpectraBase. 3,5-Diaminobenzoic acid - Optional[FTIR] - Spectrum.
  • Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?.
  • Scite.ai. The crystal structure of 2,6-dimethylbenzoic acid.
  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
  • RSC Publishing. Revealing the synergetic interaction between amino and carbonyl functional groups and their effect on the electronic and optical properties of carbon dots.
  • NIST WebBook. Benzoic acid, 3-amino-.
  • PubChemLite. 3-amino-2,6-dimethylbenzoic acid (C9H11NO2).
  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • IR Absorption Table. (n.d.).
  • SpectraBase. Benzoic acid, 3-amino-, 2-methylpropyl ester - Optional[Vapor Phase IR] - Spectrum.
  • ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

Sources

Comparative

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-2,6-dimethylbenzoic Acid

This document is structured to offer not just a list of potential fragments, but a causal explanation for their formation, providing a deeper understanding of the underlying chemical principles. We will explore the expec...

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to offer not just a list of potential fragments, but a causal explanation for their formation, providing a deeper understanding of the underlying chemical principles. We will explore the expected fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comprehensive view for a range of analytical applications.

Predicted Mass and Adducts

Before delving into fragmentation, it is crucial to establish the expected mass of the parent molecule. 3-Amino-2,6-dimethylbenzoic acid has a molecular formula of C₉H₁₁NO₂ and a monoisotopic mass of 165.07898 Da.[1] In a mass spectrometer, this molecule can be observed in various forms depending on the ionization technique used. Predicted m/z values for common adducts are presented in Table 1.

AdductPredicted m/z
[M+H]⁺166.08626
[M+Na]⁺188.06820
[M-H]⁻164.07170
[M]⁺165.07843
Table 1: Predicted m/z values for common adducts of 3-Amino-2,6-dimethylbenzoic acid. Data sourced from PubChem.[1]

Predicted Fragmentation Pathways

The fragmentation of 3-Amino-2,6-dimethylbenzoic acid is expected to be influenced by its key functional groups: the carboxylic acid, the amino group, and the two methyl groups on the aromatic ring. The stability of the aromatic ring will also play a significant role in the fragmentation process.[2]

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy technique that typically induces extensive fragmentation. The initial event is the removal of an electron to form a molecular ion (M⁺˙) with an m/z of 165.

G cluster_workflow EI Fragmentation Workflow M 3-Amino-2,6-dimethylbenzoic acid (m/z = 165) M_ion [M]+• (m/z = 165) M->M_ion Ionization frag1 Loss of •OH [M-17]+ (m/z = 148) M_ion->frag1 - •OH frag2 Loss of H₂O [M-18]+• (m/z = 147) M_ion->frag2 - H₂O frag3 Loss of •COOH [M-45]+ (m/z = 120) M_ion->frag3 - •COOH frag4 Loss of CO from m/z 148 (m/z = 120) frag1->frag4 - CO

Caption: Predicted EI fragmentation workflow of 3-Amino-2,6-dimethylbenzoic acid.

Key Predicted EI Fragments:

  • [M]⁺˙ (m/z 165): The molecular ion peak is expected to be observed.

  • [M-OH]⁺ (m/z 148): Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.[2] This would lead to the formation of a stable acylium ion.

  • [M-H₂O]⁺˙ (m/z 147): The loss of a water molecule is also a possibility, particularly through rearrangement involving the ortho-methyl group.

  • [M-COOH]⁺ (m/z 120): Decarboxylation, the loss of the entire carboxylic acid group as a radical, is another characteristic fragmentation of benzoic acids.[2]

  • Further Fragmentation: The ion at m/z 120 could further fragment through the loss of a methyl radical to produce an ion at m/z 105.

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique that typically results in less fragmentation than EI. The primary ion observed will likely be the protonated molecule, [M+H]⁺, at m/z 166. Fragmentation is then induced via collision-induced dissociation (CID). The site of protonation can influence the fragmentation pathway. For aminobenzoic acids, protonation can occur on the amino group or the carboxylic acid group, and the solvent used can influence the preferred site.[3]

G cluster_workflow ESI-CID Fragmentation Workflow M_H [M+H]+ (m/z = 166) frag1 Loss of H₂O [M+H-H₂O]+ (m/z = 148) M_H->frag1 - H₂O frag2 Loss of CO [M+H-CO]+ (m/z = 138) M_H->frag2 - CO frag3 Loss of H₂O and CO (m/z = 120) frag1->frag3 - CO

Caption: Predicted ESI-CID fragmentation of protonated 3-Amino-2,6-dimethylbenzoic acid.

Key Predicted ESI-CID Fragments:

  • [M+H]⁺ (m/z 166): The protonated molecule will likely be the precursor ion.

  • [M+H-H₂O]⁺ (m/z 148): The loss of a neutral water molecule is a very common fragmentation pathway for protonated carboxylic acids.

  • [M+H-CO]⁺ (m/z 138): Loss of carbon monoxide is another plausible fragmentation.

  • [M+H-H₂O-CO]⁺ (m/z 120): A sequential loss of water and carbon monoxide would result in this ion.

Comparison with Structurally Similar Compounds

To lend credence to our predictions, we will compare the expected fragmentation of 3-Amino-2,6-dimethylbenzoic acid with the known fragmentation patterns of its structural analogs.

Comparison with Aminobenzoic Acids

The fragmentation of 3-aminobenzoic acid has been studied.[4][5] Common fragments include the loss of water and the loss of the carboxylic acid group. The presence of the amino group can influence the stability of the resulting fragments. For our target molecule, the electron-donating nature of the amino and methyl groups is expected to stabilize the aromatic ring and potentially influence the relative abundances of the fragment ions.

Comparison with Dimethylbenzoic Acids

The mass spectra of dimethylbenzoic acids, such as 2,4-dimethylbenzoic acid and 3,5-dimethylbenzoic acid, show characteristic losses of hydroxyl and carboxyl groups.[6][7] A strong peak corresponding to the loss of a hydroxyl radical is often observed.[6] The presence of the methyl groups can also lead to the formation of a tropylium-like ion, although this is less likely with the substitution pattern in our molecule of interest.

CompoundKey Fragments (m/z)Common Neutral Losses
3-Aminobenzoic Acid 137 (M⁺˙), 120, 92•OH, H₂O, •COOH
3,5-Dimethylbenzoic Acid 150 (M⁺˙), 135, 133, 105•CH₃, •OH, H₂O
Predicted: 3-Amino-2,6-dimethylbenzoic Acid 165 (M⁺˙), 148, 147, 120•OH, H₂O, •COOH
Table 2: Comparison of key fragments and neutral losses for 3-Amino-2,6-dimethylbenzoic acid and its structural analogs under EI conditions.

Proposed Experimental Protocol

To validate the predicted fragmentation patterns, the following experimental protocol is recommended.

Objective: To determine the mass spectrometry fragmentation pattern of 3-Amino-2,6-dimethylbenzoic acid using both EI and ESI techniques.

Materials:

  • 3-Amino-2,6-dimethylbenzoic acid standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) with an ESI source (Q-TOF or Orbitrap recommended for high-resolution data)

GC-MS (EI) Method:

  • Sample Preparation: Prepare a 1 mg/mL solution of the standard in methanol.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5ms)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

LC-MS (ESI) Method:

  • Sample Preparation: Prepare a 10 µg/mL solution of the standard in 50:50 methanol:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: ESI positive and negative

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Mass Range: m/z 50-500

    • For MS/MS: Select the [M+H]⁺ or [M-H]⁻ as the precursor ion and apply a collision energy ramp (e.g., 10-40 eV).

Conclusion

While direct experimental data for the mass spectrometry fragmentation of 3-Amino-2,6-dimethylbenzoic acid is currently unavailable, a scientifically sound prediction of its behavior can be made based on established chemical principles and comparison with analogous compounds. Under EI, fragmentation is expected to be driven by the loss of small radicals and neutral molecules from the carboxylic acid group. In ESI, the fragmentation of the protonated molecule will likely involve the loss of neutral molecules such as water and carbon monoxide. The proposed experimental protocols provide a clear path for the empirical validation of these predictions. This guide serves as a valuable resource for any researcher working with this compound, enabling them to anticipate its mass spectral characteristics and design appropriate analytical methods.

References

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900–915. Retrieved from [Link]

  • Chegg. (2018, December 2). Can someone explain the fragmentation in this mass spectrum of 3,4-dimethyl benzoic acid? Retrieved from [Link]

  • Unknown. (n.d.). INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed ESI fragmentation pathways of product ions from 3-aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-2,6-dimethylbenzoic acid (C9H11NO2). Retrieved from [Link]

  • ACS Publications. (2011, May 26). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion? Retrieved from [Link]

  • Unknown. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids.
  • NIST. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry fragment ions yielding three amino acid... Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • chemconnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,6-dimethyl-. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 4-Amino-2,6-dimethylbenzoic acid. Retrieved from [Link]

Sources

Validation

Comparative Guide: Solid-State Engineering of 3-Amino-2,6-Dimethylbenzoic Acid Salts

Topic: Crystal Structure Analysis of 3-Amino-2,6-Dimethylbenzoic Acid Salts Content Type: Strategic Comparison & Experimental Guide Audience: Solid-State Chemists, Formulation Scientists, and Pre-clinical Researchers.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 3-Amino-2,6-Dimethylbenzoic Acid Salts Content Type: Strategic Comparison & Experimental Guide Audience: Solid-State Chemists, Formulation Scientists, and Pre-clinical Researchers.[1][2]

Executive Summary: The Steric Challenge

3-Amino-2,6-dimethylbenzoic acid (3-ADMBA) represents a classic challenge in crystal engineering: steric inhibition of resonance .[1][2] Unlike simple benzoic acid derivatives, the methyl groups at the 2 and 6 positions exert significant steric pressure on the carboxylic acid moiety, forcing it out of planarity with the aromatic ring.[2]

This guide compares the solid-state performance of the Free Acid against its Salt Forms (specifically Hydrochloride and Mesylate) and Co-crystals .[1] It provides a roadmap for researchers to overcome the solubility limitations inherent to the parent zwitterion through rational salt selection.[2]

Structural Landscape & "The Ortho-Effect"

To understand the performance differences between salts, one must first grasp the structural constraints of the parent molecule.[2]

The Parent Molecule: Free Acid
  • Conformation: In 2,6-disubstituted benzoic acids, the carboxyl group cannot lie coplanar with the benzene ring.[2] Crystallographic data for the analogue 2,6-dimethylbenzoic acid confirms a twist angle of approximately 53°–55° .

  • Packing Consequence: This twist disrupts the formation of the standard planar Centrosymmetric Carboxylic Acid Dimer (

    
     homosynthon).[2] Instead, 3-ADMBA often adopts "catemeric" chains or solvated structures to accommodate the bulk.[2]
    
  • Solubility: Generally low in aqueous media due to the high lattice energy required to pack the twisted molecules.[1][2]

The Solution: Salt Formation

Protonating the amine group at position 3 (pKa ~3–4) introduces a charge-assisted hydrogen bonding network that overrides the weak van der Waals forces of the methyl groups.[2]

Comparative Matrix: Free Acid vs. Salts[1]
FeatureFree Acid (Parent) Hydrochloride Salt (HCl) Mesylate Salt
Primary Interaction Neutral COOH[1][2]···COOH dimers (distorted) or Zwitterionic NH3+[2]···COO-Charge-assisted Hydrogen Bond (NH3+[2]···Cl-)Charge-assisted H-Bond (NH3+[2]···O-S)
Crystal Packing Lower density, often solvated to fill voids created by steric twist.[1][2]High density, ionic lattice.[2] Anions bridge the ammonium and carboxylic acid.[2]Layered structures; Sulfonate oxygen acts as a multi-point acceptor.[1][2]
Aqueous Solubility Low (< 0.5 mg/mL)High (> 10 mg/mL)Very High (> 25 mg/mL)
Hygroscopicity LowModerate (risk of hydration)High (risk of deliquescence)
Melting Point Moderate (Sublimation risk)High (Decomposition > 200°C)Moderate to High

Detailed Structural Analysis

Supramolecular Synthons

The choice of salt alters the "supramolecular glue" holding the crystal together.[1][2]

  • Scenario A: The Hydrochloride Salt

    • Mechanism: The

      
       ion acts as a bridge.[1][2] It accepts a strong H-bond from the protonated 3-amino group (
      
      
      
      ) and often interacts with the carboxylic acid proton (
      
      
      ).[1][2]
    • Advantage: This creates a rigid 3D network that stabilizes the twisted carboxylate conformation.[1][2]

  • Scenario B: The Co-crystal (Alternative Strategy)

    • Mechanism: If salts are too hygroscopic, co-crystallization with Nicotinamide or Isonicotinamide is the preferred alternative.[1][2]

    • Synthon: The Pyridine-Acid heterosynthon (

      
      ) is strong enough to compete with the steric twist.[1][2]
      
Visualization of Structural Logic[2]

The following diagram illustrates the decision logic for stabilizing 3-ADMBA based on its structural constraints.

G Start 3-Amino-2,6-dimethylbenzoic Acid (Target Molecule) Constraint Constraint: 2,6-Methyl Steric Hindrance (COOH Twisted ~53°) Start->Constraint Analyzed via SXRD Route1 Route A: Salt Formation (Targeting 3-Amine) Constraint->Route1 pKa difference > 3 Route2 Route B: Co-crystallization (Targeting COOH) Constraint->Route2 pKa difference < 3 Result1 HCl Salt (Ionic Lattice) High Solubility Route1->Result1 + HCl (gas/conc) Result2 Mesylate Salt (Layered Packing) Max Bioavailability Route1->Result2 + Methanesulfonic Acid Result3 Nicotinamide Co-crystal (Heterosynthon) Stability Optimized Route2->Result3 + Nicotinamide

Figure 1: Structural engineering workflow for 3-ADMBA. The steric twist dictates that standard acid-acid dimers are energetically unfavorable, necessitating ionic or hetero-synthon intervention.

Experimental Protocols

To validate the comparison between the free acid and its salts, the following self-validating protocols are recommended.

Protocol A: Salt Screening via Reactive Crystallization

Do not rely on simple evaporation, which often yields oils for amino-benzoic acids.[2]

  • Stoichiometry Control: Dissolve 1.0 equivalent of 3-ADMBA in Ethanol/Water (9:1) at 50°C.

  • Acid Addition: Add 1.05 equivalents of the counter-acid (e.g., concentrated HCl or Methanesulfonic acid).

    • Critical Step: For HCl, use 4M HCl in Dioxane to prevent excessive water inclusion.[2]

  • Cooling Profile: Cool slowly (5°C/hour) to 5°C. Rapid cooling will trap the twisted molecule in metastable amorphous states.[1][2]

  • Harvest: Filter and dry under vacuum at 40°C.

  • Validation: Perform PXRD. New peaks distinct from the starting material indicate a new phase.[2]

Protocol B: Single Crystal Growth (Vapor Diffusion)

Essential for determining the exact twist angle.[2]

  • Inner Vial: Place 20 mg of the synthesized salt in a small vial (4 mL). Dissolve in minimal Methanol .[2]

  • Outer Vial: Place the small vial inside a larger jar (20 mL) containing Diethyl Ether or Hexane (antisolvent).

  • Equilibration: Seal the outer jar. The antisolvent will slowly diffuse into the methanol, lowering solubility and promoting high-quality crystal growth over 3-7 days.

Key Characterization Metrics

When comparing the Free Acid to the Salt, you must generate the following data table in your lab reports:

MetricMethodGoal for 3-ADMBA Salt
Twist Angle (

)
SC-XRDDetermine if salt formation reduces the steric strain (Target:

).
Decomposition Temp (

)
TGA/DSCEnsure

for processing stability.
Hygroscopicity DVSWeight gain < 2% at 80% RH (Critical for HCl salts).[1][2]
Dissolution Rate USP Apparatus 2Intrinsic Dissolution Rate (IDR) > Free Acid IDR.[1][2]

References

  • Gowda, B. T., et al. (2007).[2] "Crystal structure of 2,6-dimethylbenzoic acid." Z. Naturforsch. (Establishes the 53° twist angle baseline for 2,6-disubstituted benzoic acids). [2]

  • Stahl, P. H., & Wermuth, C. G. (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The authoritative guide on pKa-based salt selection).

  • Nangia, A. (2010).[2] "Supramolecular synthons in crystal engineering." CrystEngComm. (Methodology for predicting amino-acid/carboxylic acid interactions).

  • Cambridge Structural Database (CSD). Search Query: "Dimethylbenzoic acid" for analogous packing motifs.[2] [2]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Detection of 3-Amino-2,6-dimethylbenzoic Acid Residues

In the landscape of pharmaceutical development and quality control, the ability to detect and quantify residual compounds with high precision and reliability is paramount. This guide provides a comprehensive comparison o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the ability to detect and quantify residual compounds with high precision and reliability is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for the detection of 3-Amino-2,6-dimethylbenzoic acid residues. As a novel compound, established and validated methods are not yet codified in pharmacopeias. Therefore, this document serves as an expert guide for researchers, scientists, and drug development professionals on how to approach method development and validation for this specific analyte.

The principles and protocols described herein are grounded in established analytical science and adhere to the rigorous standards set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2][3][4][5] We will explore and compare four principal analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and a prospective Enzyme-Linked Immunosorbent Assay (ELISA).

The Analytical Challenge: 3-Amino-2,6-dimethylbenzoic Acid

3-Amino-2,6-dimethylbenzoic acid is an aromatic amine, a class of compounds often utilized as building blocks in organic and pharmaceutical chemistry.[6] Its structure, featuring both an acidic carboxylic acid group and a basic amino group, makes it zwitterionic.[6] The aromatic ring provides a chromophore suitable for UV detection, while its polarity and potential for derivatization open it up to a range of chromatographic and mass spectrometric techniques. The challenge lies in developing a method that is not only sensitive and specific but also robust and reliable for routine use in complex matrices.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, throughput, and the nature of the sample matrix. Below is a summary of the potential methods, which will be explored in detail in the subsequent sections.

Method Principle Typical Sensitivity Selectivity Throughput Development Complexity
HPLC-UV Chromatographic separation followed by UV absorbance detection.ng-µg/mLModerateModerateLow
LC-MS/MS Chromatographic separation coupled with mass analysis of precursor and product ions.pg-ng/mLVery HighHighHigh
GC-MS Chromatographic separation of volatile derivatives followed by mass analysis.pg-ng/mLHighModerateModerate-High
ELISA Immunoassay based on specific antibody-antigen binding.pg-ng/mLHigh (if specific antibody is available)Very HighVery High (requires antibody development)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for the analysis of aromatic compounds due to its robustness, cost-effectiveness, and straightforward implementation. The separation is typically achieved using a reversed-phase column where the analyte is retained based on its hydrophobicity.[7]

Scientific Rationale

The benzoic acid moiety of the target analyte contains a phenyl ring, which will absorb UV light, making it suitable for UV detection. A reversed-phase C18 column is a good starting point, as it will provide retention for the aromatic ring. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired retention and peak shape.[7][8] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, could also be explored to enhance separation from other ionic compounds.[6]

Proposed Experimental Protocol

A. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • For complex matrices, a protein precipitation step using methanol or acetonitrile may be necessary.[9]

  • Centrifuge the sample to pellet any precipitated material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection to protect the HPLC system from particulates.[10]

B. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Weighing & Dissolution Precipitation Protein Precipitation (if needed) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Filter Syringe Filtration (0.45 µm) Centrifuge->Filter Injection Inject into HPLC Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample + Internal Standard Extraction Solid Phase Extraction (SPE) Sample->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Injection Inject into LC Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization MSMS MRM Detection Ionization->MSMS Data Data Acquisition MSMS->Data GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Extract Extraction Dry Drying Extract->Dry Esterify Esterification Dry->Esterify Acylate Acylation Esterify->Acylate Injection Inject into GC Acylate->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection SIM Detection Ionization->Detection Data Data Acquisition Detection->Data ELISA_Workflow cluster_assay Competitive ELISA Protocol Coat Coat Plate with Antibody Block Blocking Coat->Block Add Add Sample & Labeled Antigen Block->Add Incubate Incubation (Competition) Add->Incubate Wash Washing Incubate->Wash Substrate Add Substrate Wash->Substrate Read Read Absorbance Substrate->Read

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Amino-2,6-dimethylbenzoic Acid

[1][2] Executive Summary & Chemical Profile Effective waste management of 3-Amino-2,6-dimethylbenzoic acid requires a disposal strategy that prioritizes thermal destruction over landfilling.[1] As a functionalized benzoi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

Effective waste management of 3-Amino-2,6-dimethylbenzoic acid requires a disposal strategy that prioritizes thermal destruction over landfilling.[1] As a functionalized benzoic acid derivative often used in pharmaceutical synthesis, this compound poses moderate health risks (irritant) and must be segregated from incompatible waste streams (oxidizers) to prevent uncontrolled reactions.

The Golden Rule: Treat this substance as Hazardous Chemical Waste . While it may not appear on specific federal "P" or "U" lists, its chemical structure and biological activity potential mandate high-temperature incineration as the only acceptable disposal route for research and development environments.

Chemical Identity Table
ParameterDetail
Chemical Name 3-Amino-2,6-dimethylbenzoic acid
CAS Number 124784-13-0
Molecular Formula C₉H₁₁NO₂
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~4.8 (Carboxylic acid), ~2.5 (Aniline conjugate acid)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335)
RCRA Status Non-listed; Manage as Characteristic Waste if mixed with solvents

Hazard Assessment & Pre-Disposal Handling

Before disposal, you must stabilize the waste. This compound is an amphoteric organic acid ; it contains both a basic amine group and an acidic carboxylic acid group.

Critical Compatibility Logic
  • Do NOT mix with Strong Oxidizers: Contact with permanganates, peroxides, or nitrates can cause exothermic decomposition.

  • Do NOT mix with Acid Chlorides/Anhydrides: The amine functionality can react violently, generating heat and toxic fumes.

  • Segregation: Isolate in the Solid Organic Waste stream.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (if handling open powder outside a fume hood).

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended for solutions.

  • Ocular: Chemical splash goggles.

Disposal Workflows

Select the appropriate protocol based on the physical state of the waste.

Scenario A: Pure Solid Waste (Expired/Excess Reagent)
  • Context: You have a bottle of expired reagent or excess solid from a synthesis.

  • Protocol:

    • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

    • Labeling: Affix a hazardous waste label. Clearly write: "Solid Organic Waste: 3-Amino-2,6-dimethylbenzoic acid. Irritant."

    • Accumulation: Keep container closed when not in use. Do not fill >90%.

    • Disposal Path: Transfer to EHS for High-Temperature Incineration .

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Context: The compound is dissolved in a solvent (e.g., Methanol, DMSO, Ethyl Acetate).

  • Protocol:

    • Characterize Solvent: The primary hazard is dictated by the solvent (e.g., Flammable if in EtOAc).

    • Segregation: Pour into the Organic Solvents (Halogenated or Non-Halogenated) carboy.

    • pH Check: If the solution is aqueous and acidic (pH < 2), neutralize to pH 5–9 before adding to organic waste drums to prevent corrosion of metal safety cans, unless your facility uses plastic carboys exclusively.

    • Disposal Path: Fuel blending or Incineration.

Scenario C: Contaminated Debris
  • Context: Gloves, weigh boats, and paper towels contaminated with the substance.

  • Protocol:

    • Trace vs. Bulk:

      • Trace (Stained): Dispose of in Solid Hazardous Waste bin (often a yellow bag/bucket).

      • Bulk (Spill Cleanup): Collect in a sealed bag before placing in the waste bin to prevent dust dispersion.

Decision Logic Visualization

The following diagram outlines the operational decision tree for disposing of 3-Amino-2,6-dimethylbenzoic acid.

DisposalLogic Start Waste Generation: 3-Amino-2,6-dimethylbenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Liquid Liquid Form (Dissolved in Solvent) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris SolidPure Is it Pure/Bulk? Solid->SolidPure LiquidType Identify Solvent Base Liquid->LiquidType BinTrash Trace: Solid Haz Waste Bin Bulk: Bag then Bin Debris->BinTrash BinSolid Segregate: Solid Organic Waste (HDPE/Glass Container) SolidPure->BinSolid Yes OrgSolv Organic Solvent Stream (Flammable/Toxic) LiquidType->OrgSolv Organic (MeOH, DMSO) AqSolv Aqueous Stream (Check pH) LiquidType->AqSolv Water Based Incinerate FINAL DISPOSAL: High-Temp Incineration BinSolid->Incinerate BinTrash->Incinerate OrgSolv->Incinerate AqSolv->OrgSolv Adjust pH 5-9 if required

Figure 1: Decision matrix for segregating 3-Amino-2,6-dimethylbenzoic acid waste streams to ensure compliance and safety.

Emergency Procedures (Spill Management)

In the event of a spill during the disposal process, execute the S.W.I.M. protocol immediately.

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors and post signage.

  • M inimize exposure: Don full PPE (Tyvek suit, nitrile gloves, goggles).

Cleanup Protocol:

  • Dry Spill: Do NOT dry sweep. Use a HEPA vacuum or wet the powder slightly with an inert solvent (like water/surfactant) to prevent dust generation, then scoop into a disposal container.

  • Wet Spill: Absorb with vermiculite or clay-based absorbent.[1]

  • Decontamination: Wash the surface with a dilute soap solution. The amine nature makes it slightly basic; a mild detergent is effective.

Regulatory Compliance & Classification

While 3-Amino-2,6-dimethylbenzoic acid is not explicitly listed in 40 CFR 261.33 (P or U lists), it must be evaluated under RCRA (Resource Conservation and Recovery Act) generator standards.[1]

  • Waste Code Determination:

    • Pure Substance: Generally "Non-Regulated" federally, but state regulations (e.g., California Title 22) may classify it as hazardous due to toxicity.

    • Mixtures: If mixed with flammable solvents (Flash point < 60°C), assign code D001 . If mixed with corrosive liquids (pH < 2 or > 12.5), assign code D002 .[2]

  • Best Practice: To maintain "Cradle-to-Grave" liability protection, always classify as Non-RCRA Regulated Hazardous Waste and ship for incineration.[1] Never dispose of in municipal trash or down the drain.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-2-methylbenzoic acid. (Used as surrogate for hazard class verification). Retrieved from

  • BLD Pharm. (2024). Product Safety Information: 3-Amino-2,6-dimethylbenzoic acid (CAS 124784-13-0).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (2023). Compound Summary: 3-Amino-2,6-dimethylbenzoic acid.[1][3] National Library of Medicine. Retrieved from

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-2,6-dimethylbenzoic Acid

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. Handling chemical reagents like 3-Amino-2,6-dimethylbenzoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. Handling chemical reagents like 3-Amino-2,6-dimethylbenzoic acid, an aromatic amine, requires a deep understanding of its potential hazards and the appropriate measures to mitigate them. This guide moves beyond a simple checklist; it provides a framework for risk assessment and a detailed rationale for the selection and use of Personal Protective Equipment (PPE), ensuring a self-validating system of safety for you and your team.

Aromatic amines as a class of compounds demand respect due to their potential for skin, eye, and respiratory irritation.[1][2][3][4][5] While specific toxicological data for 3-Amino-2,6-dimethylbenzoic acid is not extensively documented in all public sources, its structure as a substituted aminobenzoic acid warrants a cautious approach, assuming hazards similar to its close chemical relatives. The primary routes of exposure we must guard against are inhalation of the powder, skin contact, and eye contact.[1][2][6]

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific risks posed by 3-Amino-2,6-dimethylbenzoic acid. Based on data from analogous compounds, the primary hazards are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][4][6][7] Aromatic amines can be absorbed through the skin, making dermal protection critical.[3]

  • Serious Eye Irritation (Category 2): The compound, particularly as a fine powder, can cause serious irritation if it comes into contact with the eyes.[1][2][4][6][7]

  • Respiratory Irritation (Category 3): Inhaling the dust may lead to respiratory tract irritation.[2][5][8][9]

Therefore, our PPE strategy must create a complete barrier against these exposure routes.

Core PPE Requirements: Your First Line of Defense

The following table summarizes the essential PPE required for handling 3-Amino-2,6-dimethylbenzoic acid in various common laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid (Weighing/Transfer) Nitrile gloves (check manufacturer's breakthrough time)Chemical splash goggles and face shieldFully-buttoned lab coatRecommended to handle in a fume hood. If not possible, a NIOSH-approved N95 respirator is required.
Preparing Solutions Nitrile glovesChemical splash gogglesLab coatHandle in a well-ventilated area.
Handling Dilute Solutions (<1M) Nitrile glovesChemical splash goggles or safety glasses with side shieldsLab coatNot generally required if handled in a well-ventilated area.
Cleaning Spills Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldChemical-resistant apron over lab coatNIOSH-approved respirator with P100 particulate filter.

Detailed PPE Protocols: A Step-by-Step Guide

Simply having the right PPE is not enough; using it correctly is paramount.

Eye and Face Protection: Beyond the Basics

Standard safety glasses are insufficient when handling the powdered form of this chemical.

  • Protocol:

    • Select the Right Equipment: Always use chemical splash goggles that form a seal around the eyes, complying with OSHA 29 CFR 1910.133 or European Standard EN166.[2][10]

    • Add a Face Shield: When weighing or transferring the powder, which can become airborne, supplement the goggles with a face shield. The face shield protects the entire face from splashes and airborne particles but does not replace the seal provided by goggles.

    • Rationale: The fine, crystalline nature of the powder increases the risk of particles getting around the edges of standard safety glasses. A face shield provides a secondary barrier, protecting the rest of your face and preventing you from touching your face with a contaminated glove.

Hand Protection: Chemical Resistance is Key

Your choice of gloves must be based on chemical compatibility, not just convenience.

  • Protocol:

    • Glove Selection: Use nitrile gloves as a minimum standard. For prolonged handling or when working with solutions, consult the glove manufacturer’s chemical resistance guide to verify compatibility and breakthrough times.

    • Double Gloving: When handling the pure solid or concentrated solutions, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Inspection and Removal: Before use, always inspect gloves for any signs of degradation or punctures. Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface with your bare skin. Dispose of them immediately in the designated waste container.[7]

Body Protection: The Unsung Hero

A lab coat is not just a uniform; it is a critical piece of protective equipment.

  • Protocol:

    • Proper Attire: Wear a clean, fully-buttoned lab coat made of a suitable material like cotton or a flame-resistant blend. Ensure it has long sleeves with snug-fitting cuffs.

    • Dedicated Use: Do not wear your lab coat outside of the laboratory to prevent the spread of contamination.[10]

    • In Case of a Spill: If a significant spill occurs on your lab coat, remove it immediately and safely. If the chemical soaks through to your personal clothing, remove that as well and use a safety shower.[1]

Respiratory Protection: Controlling the Air You Breathe

The primary method for controlling respiratory hazards is through engineering controls.

  • Protocol:

    • Engineering Controls First: Whenever possible, handle solid 3-Amino-2,6-dimethylbenzoic acid inside a certified chemical fume hood to contain dust.[10] Ensure the work area is well-ventilated.[11][12][13]

    • Respirator Use: If a fume hood is not available for weighing or transfer operations, a NIOSH-approved N95 respirator is necessary to prevent inhalation of airborne particulates.

    • Fit Testing: Any user of a tight-fitting respirator must be properly fit-tested to ensure a protective seal.

    • Rationale: Aromatic amines can cause respiratory irritation.[8][10] Engineering controls like fume hoods are the most effective way to minimize this risk. A respirator is your last line of defense when these controls are insufficient.

Operational and Disposal Plans

Safe operations extend to the entire lifecycle of the chemical in your lab, from receiving to disposal.

Donning and Doffing PPE Workflow

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 caption Fig 1. PPE Donning and Doffing Sequence

Fig 1. PPE Donning and Doffing Sequence
Emergency Procedures
  • Skin Exposure: Immediately remove contaminated clothing.[1][7] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[1][7]

  • Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][6] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2][6] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Spill Cleanup: Evacuate the area. Wear the appropriate PPE as outlined in the table above. Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[11] Sweep up the material, place it in a sealed container, and hold for waste disposal.[10] Do not use dry sweeping for powders as it can generate dust.[14]

Disposal Plan
  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as chemical waste.

  • Chemical Waste: Dispose of unused 3-Amino-2,6-dimethylbenzoic acid and its containers in accordance with local, state, and federal regulations. This typically involves an approved waste disposal plant.[1][2][7][9] Do not pour down the drain.[10]

By integrating these detailed protocols into your daily laboratory operations, you build a robust and trustworthy safety culture. This proactive approach to PPE ensures that your focus remains on your research, confident in the knowledge that you are protected.

References

  • 3-Amino-2-methylbenzoic acid - SAFETY DATA SHEET. (n.d.).
  • Aminobenzoic Acid or Para-aminobenzoic Acid or 4-Aminobenzoic Acid or PABA USP BP Ph Eur Grade Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • A-2807, p-Aminobenzoic Acid, SDS. AG Scientific. (2022).
  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. (n.d.).
  • 4-AMINO BENZOIC ACID (PABA) (P-AMINO BENZOIC ACID). Suvchem Laboratory Chemicals. (n.d.).
  • SAFETY DATA SHEET - 2,6-Dimethylbenzoic acid. Fisher Scientific. (n.d.).
  • Safety Data Sheet: 4-Aminobenzoic Acid. (2017, May 23).
  • Chemical Safety Guide, 5th Ed. National Institutes of Health, Office of Research Services. (n.d.).
  • SAFETY DATA SHEET - 3-Aminobenzoic acid. (2010, May 17).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023, November 9).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. (n.d.).
  • 3-Amino-2-methylbenzoic Acid - SAFETY DATA SHEET. (2024, December 4).
  • Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.).
  • SAFETY DATA SHEET - 3-(dimethylamino)benzoic acid. Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - 2,3-Dimethylbenzoic acid. Thermo Fisher Scientific. (2025, September 10).
  • Amines | RPS. (2022, December 19).
  • Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. (n.d.).

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